2-bromo-5-(fluoromethoxy)pyridine
Description
2-Bromo-5-(fluoromethoxy)pyridine is a brominated pyridine derivative featuring a fluoromethoxy (-OCH₂F) substituent at the 5-position of the pyridine ring. This compound belongs to a class of halogenated pyridines widely used as intermediates in pharmaceutical and agrochemical synthesis. The bromine atom at the 2-position serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluoromethoxy group modulates electronic properties, influencing reactivity and interactions in biological systems .
Properties
IUPAC Name |
2-bromo-5-(fluoromethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-2-1-5(3-9-6)10-4-8/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOBVSAOVYIWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCF)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-bromo-5-(fluoromethoxy)pyridine, highlighting differences in substituents, synthesis, and reactivity:
Electronic and Steric Effects
- Electron-Withdrawing Capacity : Fluorinated alkoxy groups (-OCF₃, -OCHF₂) exhibit greater electronegativity than methoxy (-OCH₃), polarizing the pyridine ring and enhancing reactivity in nucleophilic substitutions. The fluoromethoxy group (-OCH₂F) is expected to have intermediate electronegativity, balancing reactivity and stability .
- Steric Considerations : Bulkier groups (e.g., -OCF₃) may hinder cross-coupling reactions, whereas smaller substituents (e.g., -OCH₃) allow easier access to catalytic sites .
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